

# Application Note: HPLC Method for Vildagliptin Impurity A Analysis

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## Compound of Interest

Compound Name: Vildagliptin Impurity A

Cat. No.: B1148176

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## Abstract

This application note details a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Vildagliptin Impurity A** (3-amino-1-adamantanol) in bulk drug and pharmaceutical dosage forms. The method is developed to ensure the quality and safety of Vildagliptin products by effectively separating and quantifying this key process-related impurity. The chromatographic separation is achieved on a C8 or C18 column with UV detection, providing a reliable and robust analytical solution for quality control laboratories. This document provides the complete method protocol, chromatographic conditions, and validation summary in accordance with ICH guidelines.

## Introduction

Vildagliptin is a potent oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used for the treatment of type 2 diabetes mellitus.[1][2][3] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure patient safety and drug efficacy.[4] One of the key process-related impurities in the synthesis of Vildagliptin is 3-amino-1-adamantanol (Impurity A), which is a primary synthetic intermediate.[5] Therefore, a validated analytical method is essential for its monitoring.

This application note presents a stability-indicating RP-HPLC method for the separation and quantification of Vildagliptin and its Impurity A. The method has been developed to be simple, rapid, and robust, making it suitable for routine analysis in a quality control environment.

## Experimental Method

The following table summarizes the optimized chromatographic conditions for the analysis of Vildagliptin and Impurity A.

Parameter	Condition
Instrument	High-Performance Liquid Chromatography (HPLC) system with UV/PDA Detector
Column	Waters X-Bridge C8 (150 x 4.6 mm, 5 µm) or equivalent Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[1][6]
Mobile Phase	Potassium Dihydrogen Phosphate Buffer : Acetonitrile (60:40 v/v), pH adjusted to 4.6 with Phosphoric Acid[5]
Flow Rate	1.0 mL/min[3][5][6]
Detection Wavelength	210 nm[1][3][6][7]
Column Temperature	35 °C
Injection Volume	10 µL[7]
Run Time	Approximately 10 minutes
Diluent	Mobile Phase

The analytical method was validated according to ICH Q2(R1) guidelines. The summary of validation parameters demonstrates the method's suitability for its intended purpose.[1][6][8]

Validation Parameter	Result
Specificity	No interference from blank or placebo at the retention times of Vildagliptin and Impurity A.[7]
Linearity (Impurity A)	LOQ to 150% of specification limit
Correlation Coefficient ( $r^2$ )	> 0.999[9]
Accuracy (% Recovery)	90.5% - 99.6%[7]
Precision (% RSD)	< 2.0%[10]
Method Precision	RSD < 2.0%
System Precision	RSD < 2.0%
Limit of Detection (LOD)	0.018 µg/mL[2][11]
Limit of Quantitation (LOQ)	0.055 µg/mL[2][11]
Robustness	The method is robust for minor changes in pH ( $\pm 0.2$ ), flow rate ( $\pm 0.1$ mL/min), and organic phase composition ( $\pm 2\%$ ).[7]

## Detailed Protocol

### Reagents and Materials

- Vildagliptin Reference Standard (RS)
- **Vildagliptin Impurity A** (3-amino-1-adamantanol) Reference Standard (RS)
- Potassium Dihydrogen Phosphate ( $\text{KH}_2\text{PO}_4$ ), Analytical Grade
- Orthophosphoric Acid ( $\text{H}_3\text{PO}_4$ ), Analytical Grade
- Acetonitrile, HPLC Grade
- Water, HPLC Grade (Milli-Q or equivalent)
- Vildagliptin Tablets (Sample)

- 0.45 µm Nylon Membrane Syringe Filters

## Solution Preparation

- Phosphate Buffer (pH 4.6): Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to obtain a 20 mM solution. Adjust the pH to 4.6 using diluted Orthophosphoric Acid. Filter the buffer solution through a 0.45 µm membrane filter.
- Mobile Phase: Mix the prepared Phosphate Buffer (pH 4.6) and Acetonitrile in a ratio of 60:40 (v/v).<sup>[5]</sup> Degas the solution for 15 minutes in an ultrasonic bath before use.
- Use the Mobile Phase as the diluent for all standard and sample preparations.
- Standard Stock Solution (SSS): Accurately weigh and transfer about 25 mg of Vildagliptin RS and 10 mg of Impurity A RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.
- Working Standard Solution (WSS): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains Vildagliptin and Impurity A at their working concentrations.
- Weigh and finely powder not fewer than 20 Vildagliptin tablets.
- Accurately weigh a quantity of the tablet powder equivalent to 50 mg of Vildagliptin and transfer it into a 100 mL volumetric flask.
- Add about 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution of the drug.<sup>[1]</sup>
- Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.
- Filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.<sup>[1]</sup> The clear filtrate is the sample solution.

## HPLC System Procedure

- **System Setup:** Set up the HPLC system according to the chromatographic conditions specified in Table 1.
- **Equilibration:** Pump the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
- **Injection Sequence:**
  - Inject the diluent (blank) once to ensure there are no interfering peaks.
  - Inject the Working Standard Solution five times to check for system suitability. The %RSD for the peak areas of Vildagliptin and Impurity A should be not more than 2.0%.
  - Inject the Sample Solution in duplicate.
- **Data Acquisition:** Record the chromatograms and integrate the peak areas.

## Calculation

Calculate the percentage of Impurity A in the Vildagliptin sample using the following formula:

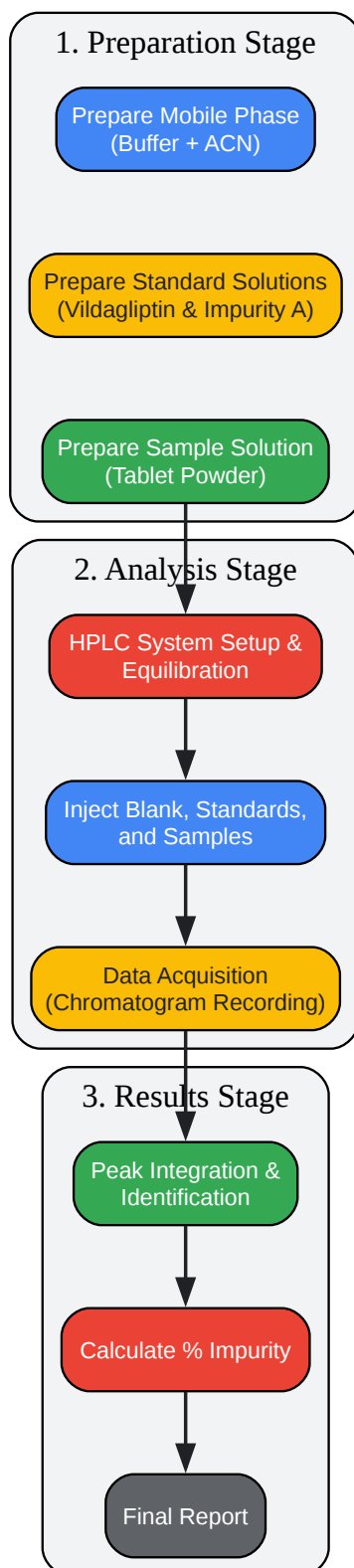
$$\% \text{ Impurity A} = (\text{Area\_Imp\_Sample} / \text{Area\_Imp\_Std}) * (\text{Conc\_Imp\_Std} / \text{Conc\_Sample}) * 100$$

Where:

- Area\_Imp\_Sample = Peak area of Impurity A in the sample chromatogram
- Area\_Imp\_Std = Average peak area of Impurity A in the standard chromatogram
- Conc\_Imp\_Std = Concentration of Impurity A in the Working Standard Solution (mg/mL)
- Conc\_Sample = Concentration of Vildagliptin in the Sample Solution (mg/mL)

## Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.



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Caption: Experimental workflow for HPLC analysis of **Vildagliptin Impurity A**.

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